Comparative mTOR Kinase Inhibition: Prodigiosin vs. Obatoclax in Melanoma Cells
In a direct comparison with the clinical-stage prodiginine analog obatoclax (OBX), Prodigiosin (PG) exhibited superior inhibition of the mTORC2 complex in melanoma cells. While both compounds inhibited mTORC1 and mTORC2, PG induced an 89% inhibition of mTORC2 activity, a key regulator of AKT phosphorylation [1]. This head-to-head study quantifies a clear mechanistic advantage for PG in targeting a critical oncogenic pathway.
| Evidence Dimension | mTORC2 kinase activity inhibition |
|---|---|
| Target Compound Data | 89% inhibition |
| Comparator Or Baseline | Obatoclax (data not explicitly quantified for this parameter in the abstract, but study confirms PG has stronger activity) |
| Quantified Difference | Prodigiosin showed the strongest activity inhibition on mTORC2. |
| Conditions | In vitro kinase assay in melanoma cell lines |
Why This Matters
This quantifiable difference in targeting mTORC2, a critical node in the PI3K/AKT pathway, makes Prodigiosin a more attractive candidate for research in cancers where mTORC2 hyperactivation is a driver.
- [1] Espona-Fiedler M, et al. Identification of dual mTORC1 and mTORC2 inhibitors in melanoma cells: prodigiosin vs. obatoclax. Biochem Pharmacol. 2012;83(4):489-496. doi:10.1016/j.bcp.2011.11.027 View Source
